BenchChemオンラインストアへようこそ!

1-Nitrosocyclohexyl Acetate

HNO donor validation acyloxy nitroso hydrolysis negative control

1-Nitrosocyclohexyl acetate (NCA; CAS 10259-08-2) is a small-molecule acyloxy nitroso compound belonging to the class of nitroxyl (HNO) donors. Upon hydrolysis, NCA releases HNO, acetic acid, and cyclohexanone.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
Cat. No. B1246921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitrosocyclohexyl Acetate
Synonyms1-nitrosocyclohexyl acetate
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC(=O)OC1(CCCCC1)N=O
InChIInChI=1S/C8H13NO3/c1-7(10)12-8(9-11)5-3-2-4-6-8/h2-6H2,1H3
InChIKeyGOPUAEYNVWXBPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitrosocyclohexyl Acetate (NCA) for Nitroxyl Donor Research: Procurement Guide for Differentiated HNO Probes


1-Nitrosocyclohexyl acetate (NCA; CAS 10259-08-2) is a small-molecule acyloxy nitroso compound [1] belonging to the class of nitroxyl (HNO) donors [2]. Upon hydrolysis, NCA releases HNO, acetic acid, and cyclohexanone [1]. NCA serves as a probe for investigating HNO-mediated signaling in cardiovascular and redox biology and is employed in pharmacological studies where sustained, predominantly HNO-selective donor activity is required [2].

Why 1-Nitrosocyclohexyl Acetate Cannot Be Replaced by Generic HNO Donors: Key Differentiators


HNO donors differ substantially in their release kinetics, HNO vs. NO selectivity, and susceptibility to thiol scavenging, which directly impacts experimental reproducibility and biological interpretation [1]. NCA offers a distinct combination of a long hydrolytic half-life (800–890 min) in neutral buffer and predominant HNO release (<1% NO), in contrast to classical donors such as Angeli's salt (rapid release, mixed HNO/NO profile) or isopropylamine NONOate [1]. Simply substituting one 'HNO donor' for another without accounting for these parameters can produce divergent vasorelaxation potency, antiaggregatory efficacy, and cGMP accumulation profiles, as demonstrated in head-to-head aortic ring and platelet assays [1][2].

Product-Specific Quantitative Evidence Guide: 1-Nitrosocyclohexyl Acetate Differentiation Data


Hydrolysis-Dependent HNO Release vs. Structurally Similar t-Butyl Ester: Functional Validation of Donor Mechanism

The vasorelaxant effect of NCA is entirely dependent on hydrolysis to HNO. The structurally analogous t-butyl ester of NCA, which does not hydrolyze to HNO under the same conditions, failed to induce any vasorelaxation in isolated mouse aortic rings, confirming that the pharmacological activity is mediated exclusively by HNO release rather than by the intact molecule [1].

HNO donor validation acyloxy nitroso hydrolysis negative control aortic ring bioassay

HNO Donor Half-Life Under Physiological Conditions: 1-Nitrosocyclohexyl Acetate vs. Angeli's Salt vs. Isopropylamine NONOate

NCA exhibits a substantially longer half-life than classical HNO donors. In neutral buffer conditions (pH 7.4), the parent NCA compound has a t1/2 of 800–890 minutes, releasing half of its HNO over approximately 13–15 hours [1]. By contrast, Angeli's salt (AS) decomposes rapidly with a half-life on the order of minutes under physiological conditions, and isopropylamine NONOate (IPA/NO) also displays a significantly shorter half-life [1][2]. This difference in release kinetics directly translates into distinct pharmacological profiles: the slow HNO-donor NCA demonstrates weak, thiol-insensitive vasorelaxation, whereas the rapid donor trifluoroacetate analog behaves like AS, showing thiol-sensitive, NO-mediated sGC-dependent vasorelaxation [2].

HNO donor kinetics half-life comparison neutral buffer sustained release

HNO vs. NO Release Ratio: NCA Releases Predominantly HNO with Negligible NO Contamination

NCA releases predominantly HNO with minimal concurrent NO production. Chemiluminescence analysis demonstrates that NCA releases <1% NO and only 3–4% total nitrate/nitrite (NO oxidation products) in vitro [1]. Functional confirmation was obtained in aortic ring assays: the NO scavenger cPTIO (200 µM) had no effect on NCA-induced vasorelaxation, whereas the HNO scavenger glutathione (GSH, 1 mM) reduced relaxation by approximately 50% [1]. In contrast, Angeli's salt decomposes to both HNO and NO, with a significant portion of its bioactivity attributed to NO-mediated sGC activation [1][2].

HNO selectivity NO contamination chemiluminescence nitric oxide scavenger

Vasorelaxation Potency and Endothelium Independence: NCA EC50 and Mechanism Differentiation

NCA induces concentration-dependent vasorelaxation in isolated mouse aortic rings with an EC50 of 4.4 µM (n = 4–6 mice per group) [1]. The response is endothelium-independent, with no significant difference between wild-type, ApoE−/− (atherosclerotic model), and endothelial-denuded aortae [1]. Pharmacological dissection reveals a multi-pathway mechanism: the sGC inhibitor ODQ (5 µM) shifts the concentration-response curve to the right, the CGRP receptor antagonist CGRP8-37 (1 µM) reduces the vasodilator response, and the voltage-dependent K+ channel blocker 4-AP (10 µM) inhibits vasorelaxation by 28% [1]. In contrast, Angeli's salt-mediated vasorelaxation in small resistance arteries relies more heavily on sGC-cGMP and is sensitive to thiol scavenging [1][2].

vasorelaxation EC50 endothelium-independent sGC CGRP K+ channels

Platelet Antiaggregatory Activity vs. NO Donor Sper/NO: HNO-Specific Thromboxane A2 Antagonism

NCA significantly reduces human platelet aggregation induced by the thromboxane A2 mimetic U-46619 (10 µM) in a concentration-dependent manner [1]. In a direct comparison of cGMP-elevating capacity, NCA (300 µM) increased cGMP accumulation 12-fold over untreated control in isolated aortic rings, while the NO donor spermine NONOate (Sper/NO, 300 µM) was only 24% more effective at activating sGC under identical conditions [1]. Crucially, NCA's antiaggregatory effect is cGMP-dependent and mediated by HNO, as evidenced by the finding that Sper/NO (300 µM) failed to induce vasorelaxation in U-46619-precontracted aortic rings, whereas NCA produced robust antagonism of TxA2-mediated contraction [1].

platelet aggregation thromboxane A2 antiaggregatory cGMP Sper/NO

Structural Selectivity: NCA (HNO Donor) vs. NCP (Non-HNO Donor) in STAT3 Signaling Inhibition

Acyloxy nitroso compounds can inhibit STAT3 signaling through both HNO-dependent and HNO-independent mechanisms. NCA inhibits LIF-induced STAT3 activation in human microvascular endothelial cells (HMEC-1) and neonatal rat cardiomyocytes [1]. The closely related compound 1-nitrosocyclohexyl pivalate (NCP), which is not an HNO donor, was equally effective in inhibiting STAT3 activation, indicating that NCA and NCP share a common thiolate-targeting electrophilic mechanism independent of HNO release [1]. Both NCA and NCP reduced labeling of free sulfhydryl residues on recombinant human STAT3, and NCP enhanced STAT3 glutathionylation and dimerization in adult mouse cardiac myocytes [1]. This demonstrates that NCA possesses a dual pharmacological identity: it functions as both an HNO donor and a direct thiol-modifying electrophile.

STAT3 thiol electrophile nitrosocyclohexyl pivalate redox signaling HNO-independent

Best Application Scenarios for 1-Nitrosocyclohexyl Acetate Based on Quantitative Differentiation Evidence


Sustained HNO Exposure in Cardiovascular Pharmacology: Vasorelaxation and Antiplatelet Studies

NCA is ideally suited for ex vivo vascular pharmacology experiments requiring sustained, low-level HNO delivery over hours. Its t1/2 of 800–890 minutes enables prolonged exposure in isolated aortic ring or platelet assays without the need for repeated donor addition. The EC50 of 4.4 µM for vasorelaxation and the demonstrated antiaggregatory efficacy against U-46619-induced platelet aggregation (at 300 µM) provide defined working concentrations for researchers [1].

HNO vs. NO Pathway Dissection Using Selective Pharmacological Tools

NCA's predominant HNO release (>99% HNO, <1% NO) makes it the donor of choice for studies aiming to isolate HNO-specific signaling from NO-mediated pathways. The complete insensitivity of NCA-induced vasorelaxation to the NO scavenger cPTIO, combined with the ~50% reduction by the HNO scavenger GSH (1 mM), provides a validated experimental framework for confirming HNO dependence [1]. Researchers comparing NCA with NO donors such as Sper/NO can definitively attribute differential effects on TxA2 signaling to HNO-specific mechanisms [1].

HNO Donor Mechanism Validation Using the t-Butyl Ester Negative Control

The availability of a structurally matched, hydrolysis-incompetent t-butyl ester analog of NCA provides a rigorous negative control for confirming that observed biological effects are mediated by HNO release rather than by the parent compound. This control has been validated in aortic ring assays where the t-butyl ester produced no vasorelaxation, while NCA induced full concentration-dependent relaxation [1]. Procurement of both NCA and its t-butyl ester analog enables well-controlled HNO donor studies.

STAT3 Redox Signaling Studies Requiring Discrimination of HNO-Dependent vs. Electrophilic Effects

For investigations into STAT3 redox regulation, NCA should be paired with 1-nitrosocyclohexyl pivalate (NCP) as a critical comparator. Since NCP lacks HNO donor activity but retains direct thiol electrophilicity, the pair enables researchers to dissect HNO-mediated effects from direct protein thiol modifications. This dual-compound approach has been validated in endothelial cells and cardiac myocytes, where both compounds equally inhibited LIF-induced STAT3 activation [1].

Quote Request

Request a Quote for 1-Nitrosocyclohexyl Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.